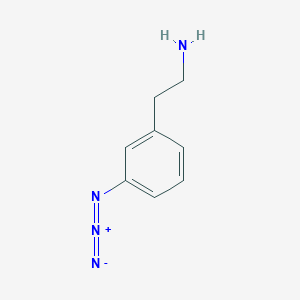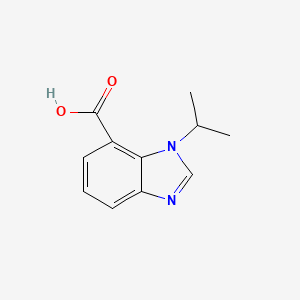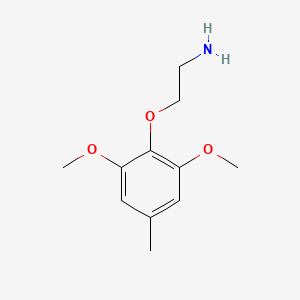![molecular formula C6H3LiN4O2 B13536557 Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13536557.png)
Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate typically involves the reaction of pyridine N-oxides with 4-toluene sulfonyl chloride and sodium azide in toluene at elevated temperatures . Another method involves the use of lithium derivatives to introduce bromine at specific positions on the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like 1,2-dibromo-1,1,2,2-tetrachloroethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, bromination of the compound can yield 7-bromotriazolopyridine .
Aplicaciones Científicas De Investigación
Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, potentially interfering with DNA replication and transcription processes . Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to cytotoxic effects in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound has similar structural features and is used in the synthesis of heat-resistant explosives.
Triazolo[1,5-a]pyridines: These compounds are used as precursors for diazo compounds and metal carbenes.
Uniqueness
Lithium(1+)[1,2,3,4]tetrazolo[1,5-a]pyridine-5-carboxylate is unique due to its lithium ion, which can influence the compound’s reactivity and interaction with other molecules. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C6H3LiN4O2 |
|---|---|
Peso molecular |
170.1 g/mol |
Nombre IUPAC |
lithium;tetrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C6H4N4O2.Li/c11-6(12)4-2-1-3-5-7-8-9-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1 |
Clave InChI |
SRPAVZZSWWIZML-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC2=NN=NN2C(=C1)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


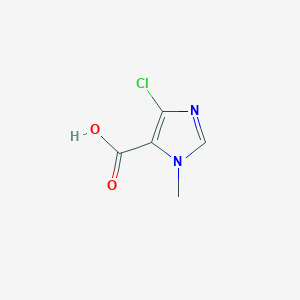

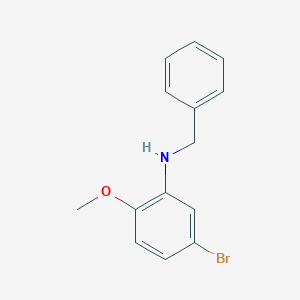
![3-(9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)acrylaldehyde](/img/structure/B13536490.png)
![1-Ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13536494.png)

![1,3-Dioxoisoindolin-2-YL spiro[3.3]heptane-2-carboxylate](/img/structure/B13536503.png)
